molecular formula C13H17ClFN3O B12237064 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12237064
M. Wt: 285.74 g/mol
InChI Key: SKPSYLRENHGNQF-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with a fluoroethyl group and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced through a nucleophilic substitution reaction using a fluoroethyl halide.

    Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be attached via a Friedel-Crafts alkylation reaction using a methoxybenzyl chloride and a Lewis acid catalyst.

    Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluoroethyl group.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride: A similar compound with a different substitution pattern on the pyrazole ring.

    2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used in different chemical contexts.

Uniqueness

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C13H17ClFN3O

Molecular Weight

285.74 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H16FN3O.ClH/c1-18-13-4-2-3-11(7-13)8-15-12-9-16-17(10-12)6-5-14;/h2-4,7,9-10,15H,5-6,8H2,1H3;1H

InChI Key

SKPSYLRENHGNQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2=CN(N=C2)CCF.Cl

Origin of Product

United States

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